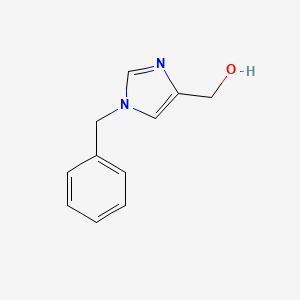

(1-benzyl-1H-imidazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-11-7-13(9-12-11)6-10-4-2-1-3-5-10/h1-5,7,9,14H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRDOVRQCDLISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574686 | |

| Record name | (1-Benzyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85102-84-7 | |

| Record name | (1-Benzyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h Imidazol 4 Yl Methanol

Established Synthetic Pathways for (1-benzyl-1H-imidazol-4-yl)methanol

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more streamlined one-pot and multi-component reactions. The choice of method often depends on the availability of starting materials, desired scale, and the need for regiochemical control.

Multi-Step Synthesis from Defined Precursors

Multi-step synthesis provides a classical and often necessary approach for the preparation of this compound, particularly when specific substitution patterns are required. These routes typically involve the sequential formation of the imidazole (B134444) ring followed by the introduction or modification of the benzyl (B1604629) and methanol (B129727) moieties.

A common strategy involves the N-alkylation of a pre-formed imidazole ring bearing a protected or latent hydroxymethyl group at the C4 position. For instance, N-alkylation of 1H-imidazole and 1H-benzimidazole with substituted benzyl chlorides, such as 4-n-octyloxybenzylchloride and 4-n-hexadecyloxybenzylchloride, has been demonstrated as a viable method for introducing the benzyl group. bohrium.com This approach allows for the synthesis of a diverse range of N-benzyl imidazole derivatives.

Another multi-step approach involves the transformation of other heterocyclic systems. For example, functionalized 1H-imidazoles can be synthesized through the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov While not a direct synthesis of the target compound, this methodology highlights the versatility of precursor molecules in constructing the imidazole core.

The synthesis of related structures, such as (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been achieved through a five-step process starting from 1-acetyladamantane, demonstrating the feasibility of multi-step syntheses for complex imidazole-containing alcohols. nih.gov

A representative multi-step synthesis could involve the following general sequence:

Formation of a 4-substituted imidazole precursor.

Protection of reactive functional groups.

N-benzylation of the imidazole nitrogen.

Introduction or deprotection of the C4-methanol group.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Imidazole formation | Various methods (e.g., from α-dicarbonyl compounds and ammonia) | Acyclic precursors | 4-(hydroxymethyl)-1H-imidazole (protected) |

| 2 | N-Benzylation | Benzyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | 4-(hydroxymethyl)-1H-imidazole (protected) | 1-benzyl-4-(hydroxymethyl)-1H-imidazole (protected) |

| 3 | Deprotection | Appropriate deprotection reagents | 1-benzyl-4-(hydroxymethyl)-1H-imidazole (protected) | This compound |

One-Pot and Multi-Component Reaction Strategies

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of substituted imidazoles. These strategies combine multiple reaction steps into a single operation, reducing reaction time, purification steps, and waste generation.

A notable one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has been described, reacting a mixture of bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium (B1175870) acetate (B1210297) in dry alcohol. acgpubs.org This approach, while leading to a more substituted imidazole, demonstrates the power of MCRs in rapidly assembling the imidazole core.

Another example is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, primary amines, and aldehydes, to produce diversely functionalized imidazole-4-carboxylates. nih.gov Subsequent reduction of the carboxylate group could, in principle, yield the desired methanol derivative.

A metal-free, one-pot synthesis of tetrasubstituted imidazoles has also been reported through the N-α-C(sp3)–H bond functionalization of benzylamines. nih.gov These advanced MCRs offer a powerful tool for the rapid generation of libraries of substituted imidazoles.

| Strategy | Reactants | Key Features | Resulting Imidazole |

| Four-component reaction | Bromo dehydroacetic acid, aromatic aldehyde, benzylamine, ammonium acetate | One-pot, good yields | 1,2,4-Trisubstituted imidazole |

| Microwave-assisted MCR | 1,2-Diaza-1,3-diene, primary amine, aldehyde | Rapid, efficient | Imidazole-4-carboxylate |

| Metal-free one-pot synthesis | Benzylamines | C-H functionalization | Tetrasubstituted imidazole |

Regioselective Synthesis Considerations

The regioselective synthesis of 1,4-disubstituted imidazoles, such as this compound, is a critical challenge due to the potential for the formation of 1,5-disubstituted isomers during N-alkylation of 4-substituted imidazoles.

A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed. rsc.org This protocol involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which results in a transamination/cyclization cascade to furnish the desired substituted imidazole. rsc.org

Furthermore, the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been achieved, where the regioselectivity is driven by a 2-hydroxyaryl group on the scaffold. nih.gov While not directly applicable to the target compound, this highlights the importance of directing groups in achieving regiochemical control.

In the benzylation of 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, a mixture of the 1-benzyl and 3-benzyl regioisomers was obtained, with the desired 1-benzyl isomer being the major product. orgsyn.org This illustrates the inherent challenge of regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles.

Functionalization and Derivatization Approaches for this compound

The presence of a hydroxyl group and a modifiable imidazole core makes this compound an attractive scaffold for further chemical transformations.

Chemical Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The primary alcohol functionality of this compound is amenable to a variety of chemical modifications, most notably etherification and esterification.

Etherification: The formation of ethers can be achieved through various methods, including the Williamson ether synthesis. organic-chemistry.org More chemoselective methods for the etherification of benzyl alcohols have been developed. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) can selectively convert benzylic hydroxyl groups into their corresponding methyl or ethyl ethers in the presence of other types of hydroxyl groups. researchgate.netorganic-chemistry.org

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. For example, imidazol-1-yl-acetic acid tert-butyl ester has been synthesized by reacting imidazole with tert-butyl bromoacetate. beilstein-journals.org A similar approach could be applied to the hydroxyl group of the target compound.

| Modification | Reagents and Conditions | Functional Group Formed |

| Etherification | Alkyl halide, base (Williamson synthesis) | Ether |

| Chemoselective Etherification | 2,4,6-Trichloro-1,3,5-triazine, DMSO, alcohol | Ether |

| Esterification | Carboxylic acid (or derivative), coupling agent | Ester |

Substitutions and Transformations on the Imidazole Core

The imidazole ring of this compound can undergo various transformations, allowing for the introduction of additional functional groups or modification of the core structure.

Oxidative rearrangement of imidazoles using reagents like singlet oxygen or dimethyldioxirane (B1199080) (DMDO) can lead to the formation of imidazol-4-ones. nih.gov This transformation fundamentally alters the heterocyclic core.

Furthermore, the imidazole ring can be a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis. wisconsin.edu The synthesis of 1H-imidazole-1-methanol is a key first step towards creating such ligands. wisconsin.edu

The synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been achieved via a Cu(OTf)2-/I2-catalyzed C–C bond cleavage of chalcones and benzylamines, demonstrating that the imidazole core can be constructed with various substituents at the 2- and 4-positions. acs.org

| Transformation | Reagents/Method | Outcome |

| Oxidative Rearrangement | Singlet oxygen, DMDO | Formation of imidazol-4-ones |

| NHC Precursor Synthesis | Conversion to imidazolium (B1220033) salt | Precursor for N-heterocyclic carbene |

| C-C Bond Cleavage/Formation | Cu(OTf)2/I2, chalcones, benzylamines | Synthesis of 1,2,4-trisubstituted imidazoles |

Modifications of the Benzyl Moiety for Structure-Activity Relationship (SAR) Studies

The benzyl group at the N-1 position of the imidazole ring is a critical feature for the biological activity of many imidazole-based compounds. Structure-activity relationship (SAR) studies frequently involve modifications of this benzyl moiety to explore and optimize pharmacological effects. Research on related benzimidazole (B57391) structures, which share the N-benzylimidazole core, provides significant insights into how substitutions on the benzyl ring influence activity.

The substitution of a benzyl group at the 1-position of benzimidazoles has been shown to enhance anti-inflammatory action. nih.gov Similarly, for the indazole derivative YC-1, the presence of an aromatic ring at the N-1 position is considered essential for a broad spectrum of antiplatelet activities; converting the 1-benzyl group to hydrogen leads to a significant reduction in this activity. nih.gov These findings underscore the importance of the N-benzyl group for biological efficacy.

Systematic modifications of the benzyl ring have been performed to build detailed SAR models. For instance, in a series of 1-benzyl-1H-benzimidazole analogues designed as potential anticancer agents, the substituents on the phenyl ring of the benzamide (B126) moiety were varied. nih.gov The results indicated that larger substituents attached to the benzene (B151609) ring could reduce cytotoxic activity. nih.gov Specifically, compound 164b , featuring a hydroxyl group on the phenyl ring of the benzamide, demonstrated higher efficacy against MCF-7 cancer cells compared to its unsubstituted counterpart, 164a . nih.gov This suggests that electronic and steric properties of substituents on the extended aromatic system, influenced by the core benzyl group, play a key role in modulating activity. nih.gov

In another study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective alpha 2-adrenoceptor agonist, modifications to the benzylic carbon bridge between the naphthalene (B1677914) and imidazole rings were investigated. nih.gov The nature of the substituent and the stereochemistry at this benzylic position were found to be crucial for maintaining potent alpha 2-adrenoceptor activity and high selectivity. nih.gov This highlights that even subtle changes in the vicinity of the N-arylmethyl group can have profound effects on receptor interaction and biological response.

The following table summarizes the findings from SAR studies involving modifications to the benzyl moiety or related N-arylmethyl groups in imidazole and benzimidazole derivatives.

Table 1: SAR Findings from Benzyl Moiety Modifications

| Parent Compound/Scaffold | Modification on Benzyl Moiety or N-Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1,2,6-trisubstituted benzimidazoles | Substitution of a benzyl group at the 1-position | Enhanced anti-inflammatory action | nih.gov |

| YC-1 (indazole derivative) | Conversion of the 1-benzyl group to hydrogen | Significantly reduced antiplatelet activity | nih.gov |

| 1-benzyl-1H-benzimidazole analogues | Addition of a hydroxyl group to an associated phenylbenzamide moiety (Compound 164b) | Increased cytotoxic efficacy against MCF-7 cells compared to the unsubstituted analogue (164a) | nih.gov |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | Variations (H, OH, OMe, C=O, CF3) at the benzylic carbon | Demonstrated that the nature and chirality of the substituent are critical for potent α2-adrenoceptor activity | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Attachment of benzyl groups to the N-1 position | Can increase chemotherapeutic activity | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches for Analogues

The growing emphasis on environmental sustainability has spurred the development of green chemistry approaches for synthesizing imidazole derivatives. These methods aim to improve efficiency, reduce waste, and avoid the use of hazardous materials, offering significant advantages over traditional synthetic protocols which often require harsh conditions, toxic solvents, and long reaction times. asianpubs.org

One-pot, multi-component reactions are a cornerstone of green synthesis for imidazole scaffolds. researchgate.netias.ac.in These reactions allow for the construction of complex molecules like trisubstituted and tetrasubstituted imidazoles in a single step from simple precursors, which increases efficiency and reduces waste. ias.ac.innih.gov Solvent-free conditions represent another key green strategy. asianpubs.orgtandfonline.com By eliminating the need for toxic organic solvents, these methods lower costs, reduce environmental impact, and simplify the purification process. asianpubs.org For example, an environmentally friendly, solvent-free procedure for the one-pot synthesis of imidazole derivatives has been developed by heating a mixture of o-phenylenediamines, an aromatic aldehyde, and ammonium acetate, resulting in high yields. asianpubs.org

The use of reusable and environmentally benign catalysts is also a prominent feature of green imidazole synthesis. Magnetic nanoparticles, such as iron(III) oxide (Fe3O4), have been employed as efficient and recyclable catalysts. researchgate.nettandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, which is a major advantage. researchgate.nettandfonline.com For instance, Fe3O4 nanoparticles have been used to catalyze the synthesis of imidazole derivatives under solvent-free conditions at moderate temperatures. researchgate.net

Microwave-assisted synthesis is another green technique that has been successfully applied to the preparation of benzimidazole derivatives. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov This method contributes to environmental protection by reducing energy consumption and improving reaction efficiency. nih.gov

The following table summarizes various green chemistry approaches used for the synthesis of imidazole and benzimidazole analogues.

Table 2: Green Chemistry Approaches for Imidazole Analogue Synthesis

| Green Chemistry Principle | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Use of Reusable Catalysts | Multicomponent reaction using magnetic iron oxide nanoparticles (Fe3O4-MNPs) as a catalyst. | High product yields, short reaction times, easy catalyst separation with a magnet, and reusability. | researchgate.net |

| Catalyst-Free / One-Pot Synthesis | One-pot synthesis of tri/tetrasubstituted 1H-imidazoles using nano aluminium nitride. | Simple, cost-effective protocol with good to excellent yields without a traditional catalyst. | ias.ac.in |

| Solvent-Free Synthesis | One-pot synthesis of imidazole derivatives by heating reactants without a solvent. | Avoids toxic organic solvents, higher yields, lower cost, reduced environmental impact, and convenient procedure. | asianpubs.org |

| Use of Green Solvents | One-pot reaction using N-formylmorpholine as a green solvent. | Provides an efficient synthesis pathway while using a more environmentally benign solvent. | iau.ir |

| Microwave-Assisted Synthesis | Condensation of benzene-1,2-diamine derivatives with aldehydes under microwave irradiation. | Dramatically reduced reaction times (minutes vs. hours) and increased reaction yields (7-22% improvement). | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 1h Imidazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including (1-benzyl-1H-imidazol-4-yl)methanol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR Characterization

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) group, the imidazole (B134444) ring protons, the benzylic methylene (B1212753) protons, and the hydroxymethyl protons. nih.gov

In the ¹H NMR spectra of imidazole derivatives, characteristic singlets are typically observed in the 11.0–12.0 ppm region, corresponding to the N-H proton. nih.gov The protons on the imidazole ring itself usually appear as singlets in the range of 6.5–7.0 ppm. nih.gov A singlet corresponding to the proton of the quaternary carbon atom can be found between 5.0 and 6.0 ppm. nih.gov

For instance, in a study of 1-benzyl-substituted benzimidazole (B57391) derivatives, the aromatic protons of the benzoyl ring appeared as a multiplet at δ 8.23–7.70 ppm, while the doublets for the two phenyl ring protons of the benzimidazole moiety were observed at δ 7.68 and 7.24 ppm. nih.gov The 1,4-disubstituted phenyl ring protons showed characteristic doublets at δ 7.92 and 7.10 ppm. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole N-H | 11.0 - 12.0 | s | - |

| Benzoyl Aromatic | 8.23 - 7.70 | m | - |

| Benzimidazole Phenyl | 7.68, 7.24 | d | - |

| 1,4-disubstituted Phenyl | 7.92, 7.10 | d | - |

| Imidazole Ring | 6.5 - 7.0 | s | - |

| Quaternary Carbon | 5.0 - 6.0 | s | - |

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are dependent on the solvent and specific derivative.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum.

For benzimidazole derivatives, the presence of rapid tautomerism can sometimes complicate the ¹³C NMR spectra of those substituted with heterocycles, potentially leading to fewer signals than expected. arabjchem.org However, for open-chain intermediates and certain condensed benzimidazoles, all expected signals are typically observed. arabjchem.org In some instances, the conjugated system in condensed benzimidazoles can cause a shielding effect on carbonyl groups. arabjchem.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edue-bookshelf.de Cross-peaks in a COSY spectrum indicate that the two protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond connectivity). sdsu.edue-bookshelf.de This is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. sdsu.edu

These 2D NMR methods, often used in combination, provide a detailed and robust structural elucidation of complex heterocyclic compounds like this compound and its derivatives. ipb.ptrsc.org

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies when they absorb electromagnetic radiation.

For this compound and its derivatives, IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretching vibrations of the aromatic and alkyl groups, C=C and C=N stretching vibrations within the aromatic and imidazole rings, and C-N stretching vibrations. The synthesized ester derivatives of some benzimidazoles have been characterized using FTIR. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. miamioh.edu

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight of 188.23 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₂N₂O). nih.gov

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For imidazole derivatives, fragmentation often involves the loss of substituents from the imidazole ring as small, stable molecules. nih.gov For instance, in the mass spectrometric analysis of imidazole ribosides, the imidazole ring itself did not open, but the loss of its substituents was a major fragmentation pathway. nih.gov The benzyl group in this compound would likely lead to a prominent fragment at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺).

X-ray Crystallography for Solid-State Molecular Conformation and Packing

For derivatives of 1-benzyl-1H-imidazole, X-ray crystallography has been used to determine their crystal structures. For example, the crystal structure of 1-benzyl-1H-benzimidazole revealed that the benzimidazole ring system is essentially planar and that the imidazole and benzyl rings are nearly perpendicular to each other. researchgate.netnih.gov The crystal packing in this derivative is stabilized by C-H···N hydrogen bonds and C-H···π interactions. researchgate.netnih.gov The structure of a benzimidazole-based thiourea (B124793) derivative was also confirmed using single-crystal X-ray diffraction. nih.gov Furthermore, the structure of a 2-(alkoxy(hetaryl)methyl) 1H-imidazole derivative was unambiguously confirmed by X-ray analysis. nih.gov

Table 2: Crystal Data for a Representative 1-Benzyl-1H-benzimidazole Derivative researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

| Z | 4 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

For the parent compound, (1H-imidazol-4-yl)methanol, the bond lengths and angles are within normal ranges for imidazole-containing structures. researchgate.net In a related derivative, 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. nih.gov This planarity is a common feature of the imidazole core.

The introduction of a benzyl group at the N1 position introduces significant conformational flexibility. A critical parameter is the torsion angle describing the orientation of the benzyl group relative to the imidazole ring. In 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is a near-perpendicular 85.77 (4)°. nih.gov A similar perpendicular orientation is observed in other benzyl-substituted heterocyclic systems, which serves to minimize steric hindrance between the two ring systems. For instance, in (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the dihedral angle between the benzyl and triazole rings is in the range of 85–89°.

The hydroxymethyl group at the C4 position of the imidazole ring also has rotational freedom. The torsion angles involving this substituent are crucial for determining its orientation and potential for intermolecular interactions. In 1H-imidazole-1-methanol, the torsion angles O—C—N—C are reported as -102.0 (2)°, -80.2 (2)°, and 90.6 (2)° for the three crystallographically unique molecules, highlighting the conformational variability of this group. nsf.gov

Table 1: Representative Bond Lengths and Angles in Related Imidazole Derivatives

| Parameter | Compound | Value |

| C-N Bond (imidazole ring) | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol derivative | 1.30–1.38 Å |

| N-N Bond (triazole ring) | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol derivative | 1.45 Å |

| C7-N1-C1 (triazole) Angle | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol derivative | 105.2° |

| Benzyl-triazole Dihedral Angle | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol derivative | 85–89° |

| Benzyl-benzimidazole Dihedral Angle | 1-benzyl-1H-benzimidazole | 85.77 (4)° |

This table presents data from related triazole and benzimidazole compounds to infer the likely structural parameters of this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces are pivotal in determining the crystal packing and influencing the material's physical properties.

Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor, while the unprotonated nitrogen atom of the imidazole ring (N3) is an effective hydrogen bond acceptor. This combination facilitates the formation of robust hydrogen-bonding networks. In the crystal structure of (1H-imidazol-4-yl)methanol, two primary hydrogen-bonding interactions are observed. nih.gov One occurs between the unprotonated imidazole nitrogen and the hydroxyl hydrogen of an adjacent molecule, and the second is between the hydroxyl oxygen and the imidazole N-H group. nih.gov These interactions lead to the formation of a two-dimensional network. nih.gov Specifically, the hydrogen bond between the nitrogen on the imidazole ring and the hydrogen of the hydroxyl group measures 1.985 (8) Å, and the bond between the hydroxyl oxygen and the hydrogen on the imidazole nitrogen is 1.921 (1) Å. researchgate.net For this compound, similar O-H···N hydrogen bonds are expected to be a dominant feature of its crystal packing. Additionally, weaker C-H···O and C-H···N interactions can further stabilize the structure. nih.gov

Table 2: Key Intermolecular Interactions in Related Imidazole Derivatives

| Interaction Type | Compound/System | Description |

| Hydrogen Bonding (O-H···N) | (1H-imidazol-4-yl)methanol | Distance of 1.985 (8) Å between the imidazole N and hydroxyl H. researchgate.net |

| Hydrogen Bonding (N-H···O) | (1H-imidazol-4-yl)methanol | Distance of 1.921 (1) Å between the hydroxyl O and imidazole N-H. researchgate.net |

| C-H···N Hydrogen Bonding | 1-benzyl-1H-benzimidazole | Molecules are linked into chains by these interactions. nih.gov |

| C-H···π Interactions | 1-benzyl-1H-benzimidazole | Stabilizes the packing, involving both six-membered rings. nih.gov |

| π-π Stacking | 1H-imidazole-1-methanol | Cofacial stacking with a centroid-to-centroid distance of 3.7219 (3) Å. nsf.gov |

This table summarizes key intermolecular interactions observed in related compounds, providing a model for the interactions expected in this compound.

Coordination Chemistry and Metallosupramolecular Applications Involving 1 Benzyl 1h Imidazol 4 Yl Methanol

Role of Imidazole (B134444) Derivatives as Ligands in Coordination Complexes

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, which makes it a fundamental building block in coordination chemistry. researchgate.net Its derivatives are versatile ligands due to several key features:

N-Donor Coordination: The primary site for metal coordination is the sp2-hybridized imine nitrogen atom at the N3 position. This nitrogen acts as a potent Lewis base, readily donating its lone pair of electrons to form stable coordinate bonds with a wide range of metal ions. nih.gov

Structural Versatility: The imidazole ring can be functionalized at its carbon (C2, C4, C5) and/or nitrogen (N1) atoms. These substitutions allow for the fine-tuning of the ligand's steric and electronic properties, influencing the geometry, stability, and reactivity of the resulting metal complexes.

Bridging Capabilities: Imidazole and its derivatives can act as bridging ligands, linking two or more metal centers to form polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Hydrogen Bonding: The N1-H group in unsubstituted imidazoles and hydroxyl or carboxyl groups on substituted imidazoles can act as hydrogen bond donors. The N3 atom can act as a hydrogen bond acceptor. These interactions are crucial in directing the self-assembly of molecules in the solid state, leading to complex supramolecular architectures. nih.govnih.gov

Biomimetic Models: The imidazole moiety is present in the side chain of the amino acid histidine, which plays a vital role in the active sites of many metalloenzymes. nih.gov This makes synthetic imidazole complexes important models for studying biological systems.

The combination of a strong coordination site, tunable properties, and participation in non-covalent interactions makes imidazole derivatives exceptional candidates for constructing advanced crystalline materials and functional supramolecular systems. researchgate.netresearchgate.net

Synthesis and Structural Characterization of Metal Complexes with (1-benzyl-1H-imidazol-4-yl)methanol

Direct experimental studies on the synthesis and structural characterization of metal complexes specifically with this compound are not widely available in the current literature. However, the coordination behavior can be predicted based on its structure, which features two potential donor sites: the imidazole N3 nitrogen and the oxygen of the 4-hydroxymethyl group. The N1 position is sterically blocked by a benzyl (B1604629) group, which itself can influence the crystal packing through π-π interactions.

The most straightforward coordination mode for this compound is as a monodentate ligand. In this mode, it would bind to a metal center exclusively through the lone pair of electrons on the N3 imine nitrogen. This is the most common coordination mode for 1-substituted imidazoles. The hydroxymethyl group would not be directly involved in coordination to the metal but could participate in stabilizing the resulting complex through intramolecular or intermolecular hydrogen bonding.

The presence of the hydroxymethyl group at the C4 position introduces the possibility of more complex coordination behaviors.

Chelation: The ligand could potentially act as a bidentate chelating agent, coordinating to a single metal ion through both the N3 nitrogen and the hydroxyl oxygen. This would result in the formation of a stable five-membered chelate ring (M-N3-C4-C(H₂)-O). Chelation would enhance the thermodynamic stability of the complex compared to its monodentate analogue (the chelate effect).

Bridging Ligand: this compound is well-suited to act as a bridging ligand, connecting two different metal centers. This could occur in a few ways:

N3-Bridging: The imidazole ring could bridge two metal centers using only the N3 atom, a mode observed for simpler imidazoles, although less common for N1-substituted ones.

N3, O-Bridging: A more likely scenario involves the N3 atom coordinating to one metal center while the hydroxyl oxygen binds to a second metal center. This N,O-bifunctional bridging is a key feature for extending molecular units into one-dimensional chains or higher-dimensional networks, forming coordination polymers.

The specific coordination mode adopted would depend on various factors, including the nature of the metal ion (its preferred coordination geometry and Hard-Soft Acid-Base character), the counter-anion, and the reaction conditions (solvent, temperature).

Application in Supramolecular Chemistry and Materials Science

While direct applications of this compound in materials science have not been reported, its structural features make it a promising candidate for the construction of supramolecular assemblies and crystalline materials.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, coordination interactions would be the primary driving force for assembling with metal ions.

Hydrogen Bonding: As observed in the parent compound (1H-imidazol-4-yl)methanol, hydrogen bonding is a dominant interaction. nih.gov The hydroxyl group of the ligand is a potent hydrogen bond donor, which can interact with counter-anions or the N3 atom of an uncoordinated neighboring ligand. These interactions would serve to link coordination chains or layers into robust three-dimensional supramolecular architectures.

π-π Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions between the phenyl rings of adjacent ligands. These interactions would further stabilize the crystal packing and influence the orientation of the ligands within the supramolecular structure.

The interplay of these varied interactions would direct the self-assembly process, potentially leading to complex and well-defined crystalline solids.

Coordination polymers (CPs) and a subclass of them, Metal-Organic Frameworks (MOFs), are crystalline materials built from metal ions or clusters linked by organic ligands. The use of imidazole-based linkers for constructing CPs and MOFs is a well-established field of research. mdpi.comresearchgate.net

This compound possesses the necessary characteristics of a linker for CP/MOF synthesis. Its ability to bridge metal centers via its N3 and hydroxyl groups could lead to the formation of extended networks. The size and shape of the resulting pores within a MOF would be heavily influenced by the length and rigidity of the ligand and the coordination geometry of the metal. The bulky benzyl group would likely play a significant role in defining the pore environment, potentially creating hydrophobic pockets within the framework. Such materials could have potential applications in areas like gas storage, separation, or sensing. For example, MOFs constructed from ligands with open nitrogen sites have shown promise in selective CO₂ adsorption. mdpi.com

The table below summarizes the properties of related imidazole ligands used in the construction of coordination polymers.

| Ligand Name | Metal Ion(s) | Resulting Structure | Reference |

| 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II), Cu(II) | 1D Chains assembled into 3D structures via H-bonding | mdpi.com |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene (B151609) | Cu(II), Cr(III), Al(III) | 3D Metal-Organic Frameworks (MOFs) | mdpi.com |

| 1-{4-[(1H-imidazol-1-yl)methyl]benzyl}-1H-imidazole | Zn(II) | 1D Polymeric Chains | nih.gov |

| 1,4-bis(imidazol-1-ylmethyl)benzene (bix) | Various | Diverse 1D, 2D, and 3D Coordination Polymers | researchgate.netnih.gov |

Catalytic Research Applications of 1 Benzyl 1h Imidazol 4 Yl Methanol and Its Derivatives

Utilization in Homogeneous Catalysis

Homogeneous catalysis often employs transition metal complexes with tailored ligands to achieve high efficiency and selectivity. Imidazole (B134444) derivatives are of particular importance as they are precursors to N-heterocyclic carbenes (NHCs), a class of potent ligands.

Role as N-Heterocyclic Carbene (NHC) Precursors or Ligands

N-heterocyclic carbenes are a class of stable carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. beilstein-journals.org They are typically generated by the deprotonation of a corresponding azolium salt, such as an imidazolium (B1220033) salt. beilstein-journals.org These NHC ligands are known for forming strong bonds with metal centers, leading to robust and highly active catalysts. pageplace.de The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the heterocyclic ring.

In principle, (1-benzyl-1H-imidazol-4-yl)methanol could serve as a precursor to a functionalized NHC ligand. The synthetic route would typically involve quaternization of the N3 nitrogen atom of the imidazole ring, followed by deprotonation at the C2 position to generate the carbene. The benzyl (B1604629) group at the N1 position and the hydroxymethyl group at the C4 position would offer specific steric and electronic properties to the resulting NHC ligand, potentially influencing the catalytic activity and selectivity of its metal complexes. However, a review of the scientific literature does not yield specific examples of this compound being used for this purpose.

Integration into Heterogeneous Catalytic Systems (e.g., Supported Catalysts)

The immobilization of homogeneous catalysts onto solid supports is a significant area of research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The hydroxymethyl group on this compound provides a potential anchoring point for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin.

This functional handle could, in theory, be used to graft the imidazole or a derived imidazolium salt onto a support. Subsequent metallation could then yield a heterogeneous catalyst. This approach can prevent leaching of the metal complex into the product and allow for the catalyst to be reused. Despite this potential, there are no published reports detailing the integration of this compound or its derivatives into heterogeneous catalytic systems.

Mechanistic Investigations and Kinetic Studies of Catalytic Cycles

Mechanistic and kinetic studies are crucial for understanding how a catalyst functions and for the rational design of improved catalytic systems. Such studies for an NHC-based catalyst would typically involve investigating the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Computational methods, like Density Functional Theory (DFT), are often employed to model the reaction pathways and transition states. Experimental techniques, such as in-situ spectroscopy and kinetic monitoring, provide empirical data to support or refute proposed mechanisms.

A search of the scientific literature reveals no mechanistic or kinetic studies focused on catalytic cycles involving complexes derived from this compound. Therefore, no data on the thermodynamics or kinetics of its potential catalytic applications can be provided.

Bio Inorganic Chemistry and Mechanistic Biological Target Interactions in Vitro Studies

Enzyme Inhibition Studies and Mechanism of Action

Comprehensive searches of scientific databases and literature have not yielded specific in vitro enzyme inhibition studies for (1-benzyl-1H-imidazol-4-yl)methanol. While derivatives of imidazole (B134444) and benzimidazole (B57391) are known to inhibit various enzymes, direct experimental evidence for the title compound is not documented.

Investigation of Specific Enzyme Targets (e.g., Thromboxane (B8750289) Synthase, Carbonic Anhydrase, HIV-1 Integrase)

Thromboxane Synthase: The imidazole nucleus is a known pharmacophore for the inhibition of thromboxane synthase. However, no studies were found that specifically evaluate the inhibitory activity of this compound against this enzyme.

Carbonic Anhydrase: Various sulfonamide-bearing benzimidazole derivatives have been investigated as inhibitors of carbonic anhydrase isoforms. There is no published research indicating that this compound, which lacks a sulfonamide group, has been tested for its effects on carbonic anhydrase.

HIV-1 Integrase: N-substituted benzyl (B1604629) benzimidazole derivatives have been designed and evaluated as potential inhibitors of HIV-1 integrase, with a proposed mechanism involving the chelation of magnesium ions in the enzyme's active site. nih.gov However, studies specifically detailing the in vitro activity of this compound against HIV-1 integrase are absent from the current scientific literature.

Elucidation of Molecular Mechanisms of Inhibition (in vitro)

In the absence of studies demonstrating enzyme inhibition by this compound, there is consequently no research available elucidating its specific molecular mechanisms of action in an in vitro setting.

Receptor Binding Affinities and Modulatory Effects (In Vitro)

There are no available scientific reports or data detailing the in vitro receptor binding affinities or modulatory effects of this compound on any physiological receptors. Studies on related imidazole-containing compounds have shown interactions with adrenergic and NMDA receptors, but this activity cannot be extrapolated to the title compound without direct experimental evidence. nih.govnih.gov

Antimicrobial Activity Mechanisms (In Vitro)

While the imidazole scaffold is present in many antimicrobial agents, specific data on the antimicrobial mechanisms of this compound are not available.

Antibacterial Action and Cellular Targets (in vitro)

No in vitro studies have been published that investigate the antibacterial activity, cellular targets, or mechanism of action for this compound. The mechanisms of other imidazole-based compounds, such as nitroimidazoles that generate DNA-damaging radicals or quaternary N-benzylimidazolium salts that disrupt bacterial membranes, are dependent on chemical features not present in this compound. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of 1 Benzyl 1h Imidazol 4 Yl Methanol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For (1-benzyl-1H-imidazol-4-yl)methanol, these methods unravel its electronic structure and predict its reactivity, offering a microscopic perspective on its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p), are utilized to determine the optimized molecular geometry of this compound. nih.govresearchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for analogous structures. researchgate.net

Table 1: Representative Ground State Properties of Imidazole (B134444) Derivatives from DFT Calculations This table presents typical data for analogous imidazole structures to illustrate the expected properties of this compound.

| Property | Typical Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the molecule's stability at its optimized geometry. |

| Dipole Moment | ~2-5 Debye nih.gov | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| C-N Bond Length (imidazole ring) | ~1.3-1.4 Å | Reflects the bonding characteristics within the heterocyclic core. |

| C-C Bond Length (benzyl ring) | ~1.3-1.4 Å | Standard aromatic bond length indicating electron delocalization. |

| C-O Bond Length (methanol group) | ~1.4 Å | Typical single bond length for an alcohol functional group. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. dp.tech

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher potential for intramolecular charge transfer. mdpi.comnih.gov For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole and phenyl rings, while the LUMO can be distributed across various parts of the molecule depending on the substituents. researchgate.netmdpi.com Quantum chemical calculations for related compounds show HOMO-LUMO gaps typically in the range of 4-5 eV, which points to good chemical stability. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative Based on data from analogous compounds like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. mdpi.com

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -5.28 | Electron-donating capacity (Nucleophilicity) |

| LUMO | ~ -1.27 | Electron-accepting capacity (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 4.01 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.govmdpi.com Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack, commonly around hydrogen atoms. nih.gov Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol (B129727) group, identifying them as key sites for interaction. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. nih.govnih.gov While specific MD studies on the conformational analysis and solvation of this compound are not widely published, the methodology is well-established for related imidazole and benzimidazole (B57391) derivatives. researchgate.netnih.govresearchgate.net

MD simulations are frequently employed to validate the stability of a ligand-protein complex obtained from molecular docking. nih.govnih.gov A simulation, often run for a duration like 100 nanoseconds in an aqueous environment, tracks the atomic movements of the system. researchgate.net Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand from its initial position. A stable RMSD plot over time suggests the complex is in equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility, particularly in loop regions of a protein. researchgate.net

These simulations are crucial for understanding how this compound might behave in a physiological environment and how its conformation might adapt upon binding to a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. For imidazole derivatives, QSAR models have been developed to predict activities such as antifungal action or enzyme inhibition.

The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be physicochemical (e.g., LogP, molecular weight), topological, or quantum-chemical. Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed activity.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogues. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Imidazole Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Lipophilicity, size, and polarizability. |

| Topological | Balaban Index (J), Topological Diameter | Molecular shape, size, and degree of branching. nih.gov |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Electronic distribution and reactivity. |

| Steric | Sterimol Parameters | Three-dimensional size and shape of substituents. |

Molecular Docking Studies with Biological Macromolecules to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is widely used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential drug candidates. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a specific biological target. The process calculates the binding affinity, typically expressed as a binding energy (kcal/mol), with more negative values indicating a stronger interaction. The results also reveal the specific intermolecular interactions, such as:

Hydrogen Bonds: Formed between the methanol group or imidazole nitrogens and polar residues in the active site.

Pi-Pi Stacking: Occurs between the aromatic benzyl (B1604629) and imidazole rings and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the nonpolar parts of the molecule.

Studies on related benzimidazole and imidazole derivatives have shown successful docking into various targets, including enzymes like α-amylase and receptors involved in cancer and microbial diseases, confirming the utility of this approach for predicting the biological potential of the title compound. nih.gov

Table 4: Example of Molecular Docking Results for Imidazole Derivatives with a Protein Target This table illustrates typical interactions and binding energies found in docking studies of related compounds.

| Compound Class | Protein Target Example | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzimidamide Derivatives | Plasmodium falciparum Adenylosuccinate Lyase | -6.85 to -8.75 | (Example) HIS, LYS, ARG |

| Imidazole-Triazoles | Lanosterol 14α-demethylase | Not specified | (Example) GLN, TYR |

| Imidazole Derivatives | SARS-CoV-2 Main Protease | -7.7 to -8.3 | (Example) HIS, CYS |

Future Perspectives and Emerging Research Avenues for 1 Benzyl 1h Imidazol 4 Yl Methanol

Development of Novel Synthetic Routes and Advanced Methodologies

Future advancements in synthesizing (1-benzyl-1H-imidazol-4-yl)methanol and its analogs will likely focus on enhancing efficiency, sustainability, and molecular diversity. Current synthetic approaches often involve the N-alkylation of a pre-formed imidazole (B134444) ring, a reliable but sometimes limited method.

Green Chemistry and Catalysis-Free Approaches: Emerging research trends emphasize environmentally benign synthetic protocols. researchgate.netrsc.org Future methodologies are expected to move towards "green" chemistry by utilizing biodegradable catalysts, such as lemon juice, and minimizing hazardous solvents. researchgate.net One-pot, multicomponent reactions are particularly promising, as they reduce waste and simplify purification processes by combining multiple synthetic steps without isolating intermediates. nih.gov Furthermore, catalyst-free methods, which proceed under thermal conditions in eco-friendly solvents like ethanol (B145695), are being explored to reduce cost and metal contamination. rsc.org

Advanced Heating and Reaction Conditions: Microwave-assisted synthesis represents a significant leap forward, offering dramatically reduced reaction times, improved yields, and often solvent-free conditions compared to conventional heating methods. researchgate.netacs.org This technique is particularly well-suited for the rapid generation of libraries of imidazole derivatives for screening purposes. The development of flow chemistry protocols, optimized by Design of Experiment (DoE), will enable scalable, continuous production with high purity and productivity, a crucial step for any potential industrial application.

The table below summarizes a comparison of traditional versus emerging synthetic methodologies applicable to imidazole derivatives.

| Methodology | Advantages | Disadvantages | Future Outlook |

| Conventional Heating | Well-established, simple setup. | Long reaction times, often requires harsh conditions and hazardous solvents. | Likely to be replaced by more efficient and sustainable methods. |

| Microwave-Assisted | Rapid reactions, higher yields, solvent-free options. researchgate.netacs.org | Requires specialized equipment, scalability can be a challenge. | Increased adoption for rapid library synthesis and process development. |

| Green Catalysis | Uses non-toxic, renewable catalysts (e.g., bio-catalysts), eco-friendly. researchgate.net | Catalyst efficiency can be variable. | Growth in the discovery of novel, highly efficient biocatalysts and sustainable catalysts. |

| Flow Chemistry | Highly scalable, excellent process control, high purity. | Higher initial setup cost, requires expertise in flow systems. | Integration with automated optimization for industrial-scale synthesis. |

Rational Design of Derivatives with Tunable Properties for Specific Applications

The core structure of this compound offers three primary sites for modification: the benzyl (B1604629) ring, the imidazole ring, and the hydroxymethyl group. Rational design of derivatives by altering these sites can fine-tune the molecule's physicochemical and biological properties for specific applications, particularly in drug discovery.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing biological activity. For instance, in designing anti-inflammatory agents based on related benzimidazole (B57391) scaffolds, it has been shown that substitutions on the N-1 benzyl group significantly impact potency. researchgate.net Similarly, for antimicrobial applications, modifications at various positions of the imidazole ring can enhance activity, with electron-withdrawing groups often improving antibacterial efficacy. gentaur.com Future research will involve creating focused libraries of derivatives of this compound with systematic variations to build detailed SAR models.

Computational and In Silico Design: Computational tools are becoming indispensable in modern drug design. Molecular docking studies can predict how derivatives might bind to specific biological targets, such as enzymes or receptors, guiding the synthesis of more potent and selective compounds. researchgate.netgentaur.com Density Functional Theory (DFT) calculations can predict the electronic properties, stability, and reactivity of designed molecules before they are synthesized, saving significant time and resources. researchgate.net These in silico methods will accelerate the discovery of derivatives with tailored properties for use as enzyme inhibitors, receptor antagonists, or other therapeutic agents. nih.gov

Bioisosteric Replacement Strategies: Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has improved properties (e.g., better metabolic stability or lower toxicity), is a powerful strategy. nih.gov For the this compound scaffold, the imidazole ring itself could be replaced with a bioisostere like a 1,2,3-triazole to modulate its electronic and pharmacokinetic properties. researchgate.net The hydroxymethyl group could be swapped for other hydrogen bond donors/acceptors, and the benzyl group could be replaced by other aromatic or heteroaromatic rings to explore new chemical space and optimize drug-like characteristics. nih.gov

Exploration of New Catalytic Transformations and Process Optimization

The imidazole moiety is a highly versatile component in the world of catalysis. This compound and its derivatives hold significant potential in this area, both as catalysts themselves and as ligands for transition metals.

Organocatalysis: The imidazole ring, with its basic nitrogen atom, can function as an effective organocatalyst for a variety of chemical transformations. nih.govresearchgate.net Future research could explore the use of this compound to catalyze multicomponent reactions, acyl transfers, and polymerization reactions. researchgate.netelsevierpure.com The presence of the hydroxymethyl group offers a handle for creating chiral derivatives, opening the door to asymmetric organocatalysis, a highly sought-after field in synthetic chemistry. elsevierpure.com

N-Heterocyclic Carbene (NHC) Catalysis: N-benzylimidazolium salts, which can be readily synthesized from N-benzylimidazoles, are precursors to N-Heterocyclic Carbenes (NHCs). NHCs are a powerful class of organocatalysts and are also widely used as strong σ-donating ligands in transition metal catalysis. acs.orgmdpi.com Future work will undoubtedly involve converting this compound into its corresponding imidazolium (B1220033) salt and subsequently into an NHC. This NHC could be used in umpolung reactions (reversal of polarity) like the benzoin condensation or as a ligand to stabilize metal catalysts for cross-coupling, metathesis, and oxidation reactions. researchgate.net

Process Optimization: For any catalytic application to be viable, the synthesis of the catalyst must be efficient and scalable. Research into optimizing the synthesis of N-benzylimidazole compounds is ongoing, with methods being developed that use readily available reagents like benzyl alcohol and various catalysts to improve yields and simplify procedures. rsc.org Applying modern optimization techniques, such as automated flow reactors coupled with Bayesian optimization, could rapidly identify the ideal conditions for synthesizing this compound or for reactions where it is used as a catalyst, accelerating its transition from a laboratory chemical to a practical tool. nih.gov

| Catalytic Application | Potential Role of this compound | Emerging Research Focus |

| Organocatalysis | Direct use as a basic catalyst; chiral derivatives for asymmetric catalysis. | Design of bifunctional catalysts utilizing the hydroxyl group for hydrogen bonding. |

| NHC Catalysis | Precursor to N-benzyl-4-(hydroxymethyl)imidazolium salts and corresponding NHCs. mdpi.com | Development of novel NHC-metal complexes for challenging transformations. |

| Ligand for Metals | Coordination to transition metals via the N3 nitrogen to form stable catalytic complexes. nih.gov | Use in photoredox catalysis and other advanced catalytic systems. |

Design of Advanced Chemical Probes for Biological Systems Research

The imidazole scaffold is a common feature in fluorescent probes designed for biological imaging and sensing due to its ability to interact with its environment through protonation, metal coordination, and hydrogen bonding. elsevierpure.com

Fluorescent pH Sensors: The nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the ambient pH. This property has been exploited to create fluorescent probes that are sensitive to pH changes. researchgate.net By conjugating the this compound core to a fluorophore, it is possible to design probes that change their fluorescence intensity or wavelength in response to pH. A particularly promising avenue is the development of probes that specifically target acidic organelles like lysosomes, which would be invaluable for studying cellular processes such as autophagy. researchgate.netresearchgate.net

Sensors for Metal Ions: The imidazole ring is an excellent ligand for various metal ions. This has led to the development of imidazole-based chemosensors that signal the presence of specific ions through a change in fluorescence (e.g., "turn-on" or "turn-off" response). nih.govmdpi.com Derivatives of this compound could be designed to selectively bind to biologically important metal ions like Zn²⁺, Cu²⁺, or toxic heavy metals like Hg²⁺. researchgate.netmdpi.com Such probes would be powerful tools for studying metallobiology and for environmental monitoring.

Bioimaging Applications: The development of chemical probes that can be used in living cells and organisms is a major goal of chemical biology. Imidazole-based probes have been successfully used for live-cell imaging. nih.govnih.gov By attaching specific targeting moieties to the this compound scaffold, future research could create probes that accumulate in specific cellular compartments (e.g., mitochondria) or tissues, allowing for targeted imaging of biological processes in real-time. researchgate.net

Integration into Functional Materials and Nanosystems for Cutting-Edge Applications

The unique chemical properties of the imidazole ring make it an attractive building block for the creation of advanced functional materials and nanosystems with applications ranging from materials science to nanomedicine.

Functional Polymers: Imidazole-containing monomers can be polymerized to create functional materials with a wide range of properties. nih.govacs.org The vinyl derivative of this compound could be synthesized and polymerized to create materials that are responsive to stimuli like pH or metal ions. Imidazole-functionalized polymers have been used as hydrogels, coatings, and as supports for immobilizing metal catalysts. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The imidazole ring is a common building block in a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). nih.gov By converting the hydroxymethyl group of this compound to a carboxylic acid, it can be used as a linker to construct novel MOFs. rsc.org These materials have vast potential in gas storage, separation, catalysis, and as fluorescent sensors for detecting ions in water. rsc.orgrsc.org

Self-Assembling Nanosystems: The interplay of π-π stacking from the aromatic rings and hydrogen bonding from the hydroxymethyl and imidazole groups can drive the self-assembly of this compound derivatives into well-defined nanostructures. researchgate.net Benzimidazole analogues have been shown to self-assemble into organic nanoparticles (ONPs) that exhibit enhanced cellular uptake and anticancer activity. nih.gov This opens up exciting possibilities for developing nanosystems based on this compound for applications in drug delivery, where the nanoparticles could carry therapeutic payloads into cancer cells. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-benzyl-1H-imidazol-4-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves benzylation of imidazole derivatives followed by hydroxymethylation. Key variables include solvent choice (e.g., ethanol or DMF), temperature (0–80°C), and catalysts (e.g., ammonium hydroxide). For example, benzaldehyde derivatives react with oxalaldehyde and ammonium hydroxide to form imidazole intermediates, which are then functionalized . Purification via flash chromatography (dichloromethane as eluent) improves purity, with yields ranging 20–40% depending on stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves tautomerism in the imidazole ring, while IR spectroscopy confirms the hydroxyl (-OH) and benzyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₂N₂O, MW 188.10). For structural ambiguities, X-ray diffraction (XRD) provides definitive crystallographic data, as demonstrated for analogous imidazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

- Methodological Answer : Structure-activity relationship (SAR) studies should compare analogs with substituents on the benzyl or imidazole moieties. For example, 4-aryl-2-benzoyl-imidazoles inhibit tubulin polymerization in cancer cells . Assays like enzyme-linked immunosorbent assays (ELISA) or cell viability (MTT) tests can quantify activity, while docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes .

Q. What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics (MD) simulations model interactions with proteins, leveraging databases like PISTACHIO or REAXYS for validation. For example, imidazole-ethanol derivatives show hydrogen bonding with active-site residues in antifungal targets .

Q. How should researchers resolve contradictions in published data on the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conduct comparative studies under controlled conditions (pH, solvent polarity). For instance, solubility discrepancies in water vs. methanol can be analyzed via UV-Vis spectroscopy. Stability studies (TGA/DSC) identify decomposition thresholds, while meta-analyses of CAS registry data (e.g., conflicting melting points) reconcile variations through standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.